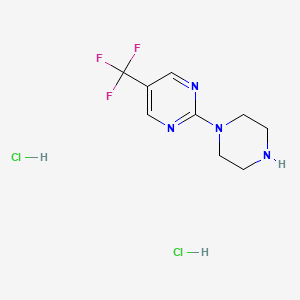
N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promise in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In
科学的研究の応用
Chemical Synthesis and Structural Analysis
- A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, relevant to N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, demonstrates the versatility of oxalamides in medicinal chemistry and their potential applications in drug development. This method is high yielding and operationally simple, suggesting the compound's utility in synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Receptor Binding and Activity
- Research focusing on 1-cyclohexylpiperazine derivatives, related to σ2 receptor ligands, highlights the compound's significance in understanding structure-affinity relationships for receptor binding. These studies provide insights into the pharmacological potential of phenylpiperazine compounds in targeting σ receptors, which are implicated in various central nervous system (CNS) disorders (Berardi et al., 2004).
Therapeutic Potentials
- The exploration of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in anticonvulsant activity presents a promising avenue for the development of new therapeutic agents. These compounds exhibit broad-spectrum activity across various preclinical seizure models, suggesting their potential as effective treatments for epilepsy (Kamiński et al., 2015).
- Studies on the antituberculosis activity of related phenylpiperazine derivatives underscore the compound's potential in addressing infectious diseases. These findings open up avenues for the development of novel antituberculosis agents, highlighting the compound's utility beyond CNS disorders (Kayukova et al., 2010).
作用機序
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and learning . By inhibiting AChE, N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission .
Result of Action
The result of the action of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is an enhancement of cognitive functions due to increased cholinergic neurotransmission . This is achieved by the inhibition of AChE, leading to an increase in the level of ACh .
特性
IUPAC Name |
N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKVZRNEWPVANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)




